molecular formula C10H13BrN2O B7871457 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Cat. No.: B7871457
M. Wt: 257.13 g/mol
InChI Key: FETXIRQRWAXZNI-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a morpholine ring substituted at the 2-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with morpholine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or tetrahydrofuran, at temperatures ranging from room temperature to 80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-2-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated pyridine ring and a morpholine ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antitumor, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.

  • Chemical Formula : C9H11BrN2O
  • CAS Number : 10966724
  • Molecular Weight : 229.10 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating a significant reduction in cell viability by 55% at a concentration of 10 µM after three days of treatment. In vivo studies further confirmed its efficacy, showing tumor growth inhibition in xenograft models with a dosage of 20 mg/kg administered daily .

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been extensively documented. A review on marine cyclic peptides indicated that certain morpholine-containing compounds exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 to 1.25 µg/mL, indicating strong antimicrobial effects.

Enzyme Inhibition

This compound's structural similarities to other morpholine derivatives suggest potential as an enzyme inhibitor. In particular, morpholine derivatives have shown promise as α-glucosidase inhibitors, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose (IC50 = 58.8 µM). For example, certain benzimidazolium salts with N-methylmorpholine exhibited IC50 values as low as 15 µM .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedTarget/PathogenIC50/MIC ValueReference
AntitumorAM 2 receptor antagonistMDA-MB-231 breast cancer10 µM (cell viability)
AntimicrobialMarine cyclic peptidesS. aureus0.025 - 1.25 µg/mL
Enzyme InhibitionBenzimidazolium saltsα-glucosidase15 - 26 µM

The mechanisms through which these compounds exert their biological effects are varied:

  • Antitumor Activity : The observed antitumor effects are likely due to the inhibition of specific receptors involved in cancer cell proliferation.
  • Antimicrobial Activity : Compounds disrupt bacterial cell membranes or inhibit critical pathways necessary for bacterial survival.
  • Enzyme Inhibition : Morpholine derivatives may interact with active sites on enzymes like α-glucosidase, preventing substrate binding and subsequent activity.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-7-13(4-5-14-8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETXIRQRWAXZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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